1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
Overview
Description
1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms. This compound is notable for its diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom.
Preparation Methods
The synthesis of 1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one typically involves the reaction of 4-chlorobenzenediazonium chloride with tetrahydro-3H-pyrazol-3-one. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Scientific Research Applications
1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, affecting cellular processes. The chlorophenyl group can interact with biological membranes, potentially disrupting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one include other pyrazole derivatives such as:
1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-dimethylpyrazole: Used as a ligand in coordination chemistry.
4-chlorophenylhydrazine: A precursor in the synthesis of various diazenyl compounds. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)diazenyl]pyrazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-3-8(4-2-7)11-13-14-6-5-9(15)12-14/h1-4H,5-6H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSZFQALSLSYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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